molecular formula C12H14ClNO3 B1466460 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1479908-62-7

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1466460
CAS No.: 1479908-62-7
M. Wt: 255.7 g/mol
InChI Key: YHOKTRDZRXYWPQ-UHFFFAOYSA-N
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Description

The chemical scaffold of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid represents a promising pharmacophore in medicinal chemistry research, particularly in the development of novel agents targeting oxidative stress and antimicrobial resistance. Compounds based on the 5-oxopyrrolidine-3-carboxylic acid framework bearing chloro and hydroxyl substituents on the phenyl ring have been identified as a potent source of antioxidant activity. Research shows that such derivatives can exhibit superior free radical scavenging capacity, with some analogues demonstrating 1.5 times higher antioxidant activity than ascorbic acid in standard DPPH assays . Furthermore, this structural class has emerged as a promising scaffold for combating multidrug-resistant pathogens. Scientific studies on closely related derivatives have revealed structure-dependent antimicrobial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species . Some derivatives have shown promising activity against challenging vancomycin-intermediate S. aureus strains and methicillin-resistant S. aureus (MRSA), with certain hydrazone-containing analogues surpassing the potency of standard antibiotics like clindamycin . The integration of heterocyclic moieties, such as triazole, thiadiazole, and oxadiazole, onto this core structure is a key strategy to enhance and modulate its bioactivity profile . This compound is provided for research purposes to support the exploration of new therapeutic candidates against the growing threats of antibiotic resistance and oxidative stress-related pathologies.

Properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOKTRDZRXYWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a series of chemical reactions starting from 2-aminophenol and itaconic acid, leading to the formation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The synthesis involves esterification and hydrazone formation, yielding derivatives with varied substituents that influence their biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid against a range of multidrug-resistant pathogens. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Clostridioides difficile, as well as fungal pathogens including Candida auris and Aspergillus fumigatus.

Table 1: Antimicrobial Activity Against Key Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Klebsiella pneumoniae8 µg/mL
Acinetobacter baumannii16 µg/mL
Candida auris32 µg/mL
Aspergillus fumigatus64 µg/mL

These results were obtained using the broth microdilution technique, adhering to Clinical Laboratory Standards Institute guidelines .

Anticancer Activity

The compound's anticancer properties have also been evaluated, particularly against A549 human lung adenocarcinoma cells. In vitro studies indicated that it exhibits cytotoxic effects, significantly reducing cell viability compared to control treatments.

Table 2: Cytotoxicity Against A549 Cells

CompoundCell Viability (%) at 100 µM
1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid66%
Cisplatin30%

The structure-dependence of its activity suggests that modifications to the pyrrolidine core can enhance its efficacy while minimizing toxicity to normal cells .

The antimicrobial activity is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For anticancer effects, it may involve induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Case Studies

A notable case study involved the evaluation of various derivatives of this compound in a clinical setting, where they were tested for their effectiveness against resistant strains of bacteria. Results indicated that specific structural modifications could lead to enhanced potency against resistant strains, highlighting the importance of structure-activity relationships in drug design .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid exhibit promising antioxidant activity . Some derivatives have shown antioxidant capabilities that exceed those of well-known antioxidants like ascorbic acid. This activity is largely attributed to the hydroxyl group on the phenyl ring, which facilitates electron donation during redox reactions .

Key Findings:

  • Significant free radical reducing potential was observed in certain derivatives.
  • The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. Studies have demonstrated that 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid derivatives exhibit structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi .

Notable Pathogens Targeted:

  • Staphylococcus aureus
  • Acinetobacter baumannii
  • Klebsiella pneumoniae
  • Candida auris

Case Study:

In vitro studies showed that these compounds effectively combat drug-resistant strains, highlighting their potential as novel antimicrobial agents in clinical settings .

Anti-inflammatory and Anticancer Properties

The compound's derivatives have also been explored for their anti-inflammatory and anticancer activities. Research has indicated that certain derivatives significantly inhibit cancer cell proliferation, particularly in lung cancer cell lines such as A549 .

Mechanism of Action:

The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines, while anticancer properties may involve the induction of apoptosis in cancer cells.

Synthesis and Derivative Development

The synthesis of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, including nitration and purification processes to yield high-purity products. The ability to modify the core structure allows for the development of various derivatives with enhanced biological activities .

Compound Name Key Features Biological Activity
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidMethoxy group instead of hydroxyAltered solubility; potential antioxidant
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidAdditional chlorine substituentsEnhanced bioactivity; potential anti-inflammatory
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylateMethyl ester derivativeIncreased lipophilicity; altered pharmacokinetics

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Derivatives bearing thioxo-oxadiazole or triazole moieties exhibit enhanced antioxidant activity. For example:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Shows 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Exhibits 1.35× higher activity than vitamin C and an optical density of 1.149 in reducing power assays .

1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Structural Difference: Two chlorine substituents (3,5-dichloro) instead of one (5-chloro). This highlights how increased halogenation shifts biological targets, possibly due to enhanced lipophilicity or DNA interaction .

1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Structural Difference: Hydroxyl group replaced with methoxy (-OCH₃).

1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic Acid

Structural Difference: Chlorine at position 3 and methyl at position 4 on the phenyl ring.
Activity: Unreported in the provided evidence, but the methyl group may enhance metabolic stability, while altered substitution positions could affect target binding .

Functional Group Impact on Activity

Compound Name Substituents Key Structural Features Biological Activity Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH, pyrrolidin-2-one Carboxylic acid, hydroxyl group Antioxidant (DPPH IC₅₀ ~ ascorbic acid)
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,5-diCl, 2-OH Increased halogenation Antimicrobial, anticancer
Methyl ester derivative (Compound 8) Methyl ester at C3 Esterification of carboxylic acid Improved solubility/stability (68% yield)
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OCH₃ Methoxy substitution Unknown activity (structural analog)

Key Research Findings

  • Antioxidant Superiority : Thioxo-oxadiazole and triazole derivatives outperform ascorbic acid, suggesting heterocyclic moieties enhance electron transfer or radical stabilization .
  • Activity Diversification : Dichloro derivatives (e.g., 3,5-diCl) shift focus to antimicrobial/anticancer applications, likely due to altered electronic profiles or membrane penetration .
  • Synthetic Flexibility : Esterification (e.g., methyl ester) and hydrazide formation improve pharmacokinetic properties, enabling tailored drug design .

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the preparation of the key pyrrolidine-3-carboxylic acid scaffold, followed by functionalization with the 5-chloro-2-hydroxyphenylmethyl moiety. The process can be broken down into the following main stages:

  • Formation of the pyrrolidine-3-carboxylic acid core.
  • Introduction of the 5-chloro-2-hydroxyphenyl substituent.
  • Functional group transformations such as esterification and hydrazide formation for further derivatization.

Detailed Preparation Steps

Synthesis of Pyrrolidine-3-carboxylic Acid Core

  • The pyrrolidine-3-carboxylic acid core is often prepared starting from 2-aminophenol and itaconic acid, following condensation and cyclization protocols. This method yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as an intermediate, which can be further chlorinated to introduce the 5-chloro substituent on the phenyl ring using hydrochloric acid and hydrogen peroxide as chlorinating agents.

  • Alternatively, the (S)-1-Boc-pyrrolidine-3-carboxylic acid can be reduced with borane reagents in tetrahydrofuran (THF) to yield the corresponding alcohol intermediate, which is then purified via silica gel chromatography.

Introduction of the 5-Chloro-2-hydroxyphenylmethyl Group

  • The 5-chloro-2-hydroxyphenyl substituent is introduced via condensation reactions with the pyrrolidine-3-carboxylic acid or its derivatives. For example, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is prepared by esterification of the acid with methanol in the presence of sulfuric acid catalyst.

  • The ester intermediate can then be converted to hydrazide derivatives by reaction with hydrazine hydrate under reflux in propan-2-ol, enabling further heterocyclic modifications.

Functional Group Transformations and Heterocycle Formation

  • Hydrazide intermediates serve as precursors for various heterocyclic derivatives through reactions with carbon disulfide, phthalic anhydride, or other reagents, often under acidic or basic conditions, to form oxadiazole, phthalimide, thiadiazole, and triazole rings.

  • These transformations are valuable for expanding the chemical library of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, enhancing their biological activities.

Representative Reaction Scheme Summary

Step Starting Material / Intermediate Reagents & Conditions Product Notes
1 2-Aminophenol + Itaconic acid Condensation, cyclization 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Core pyrrolidine acid formation
2 Above acid HCl, H2O2 (chlorination) 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Introduction of 5-chloro substituent
3 Acid Methanol, H2SO4 (esterification) Methyl ester derivative Facilitates further functionalization
4 Ester derivative Hydrazine hydrate, reflux in propan-2-ol Hydrazide derivative Precursor for heterocycle synthesis
5 Hydrazide Carbon disulfide, KOH, acidification Oxadiazole derivative Heterocyclic ring formation

Research Findings and Analytical Data

  • The chlorination step using HCl and hydrogen peroxide is efficient for selective chlorination at the 5-position of the phenyl ring without affecting the pyrrolidine ring.

  • Esterification under acidic catalysis proceeds with good yields, and the resulting methyl esters are amenable to hydrazide formation, which is crucial for subsequent heterocyclic synthesis.

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products. For example, the presence of the NH proton in benzimidazole derivatives appears as a singlet between 10.21–12.58 ppm, indicating successful ring closure.

  • Carbon-13 NMR data support the formation of heterocyclic moieties, with characteristic signals for carbonyl (C=O), thiocarbonyl (C=S), and imine (C=N) carbons observed at expected chemical shifts.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Reagents Conditions Outcome
Core acid synthesis Condensation of 2-aminophenol and itaconic acid 2-Aminophenol, itaconic acid Reflux, acidic medium Pyrrolidine-3-carboxylic acid derivative
Chlorination Electrophilic aromatic substitution HCl, H2O2 Room temperature 5-Chloro substituted derivative
Esterification Fischer esterification Methanol, H2SO4 catalyst Reflux Methyl ester intermediate
Hydrazide formation Nucleophilic substitution Hydrazine hydrate Reflux in propan-2-ol Hydrazide derivative
Heterocycle synthesis Cyclization with CS2, phthalic anhydride, etc. CS2, KOH, acid/base Reflux, pH control Oxadiazole, phthalimide, thiadiazole derivatives

Q & A

Q. Table 1: Example Reaction Optimization Using DoE

FactorLevel 1Level 2Level 3Optimal Condition
Temperature (°C)80100120110
Catalyst (mol%)5101512
Reaction Time (h)12243628

Q. Table 2: Bioactivity Data Comparison

DerivativeIC₅₀ (Antibacterial, µM)IC₅₀ (Cytotoxic, µM)Selectivity Index
Compound 512.3 ± 1.245.6 ± 3.43.7
Compound 78.9 ± 0.922.1 ± 2.12.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid

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